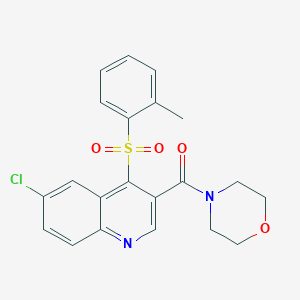
6-CHLORO-4-(2-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-CHLORO-4-(2-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE is a useful research compound. Its molecular formula is C21H19ClN2O4S and its molecular weight is 430.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Chloro-4-(2-methylbenzenesulfonyl)-3-(morpholine-4-carbonyl)quinoline is a synthetic compound exhibiting potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure combines a quinoline core with various functional groups, which may contribute to its biological efficacy.
Chemical Structure and Properties
The compound can be described using its IUPAC name and structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₄ClN₃O₃S
- Molecular Weight : 355.81 g/mol
Structural Features
| Feature | Description |
|---|---|
| Chlorine Atom | Enhances lipophilicity and reactivity |
| Sulfonyl Group | Known for biological activity |
| Morpholine Ring | Imparts solubility and bioavailability |
| Quinoline Core | Associated with various pharmacological properties |
Anticancer Properties
Research indicates that compounds with similar structural motifs to this compound have demonstrated significant anticancer activity. For instance, quinoline derivatives have been studied for their effects on various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- SW480 (colon cancer)
In vitro studies suggest that the introduction of specific substituents can enhance the antiproliferative effects of these compounds, potentially through mechanisms involving cell cycle arrest and apoptosis induction .
The proposed mechanisms of action for quinoline derivatives typically involve:
- Inhibition of DNA Synthesis : Compounds may interfere with DNA replication processes.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation.
- Cell Cycle Arrest : Specific compounds have been shown to induce G2/M phase arrest.
Antimicrobial Activity
Similar compounds have also been evaluated for their antimicrobial properties. Studies indicate that certain quinoline derivatives exhibit activity against a range of pathogens, including:
- Bacterial strains : Effective against Gram-positive and Gram-negative bacteria.
- Fungal strains : Demonstrated antifungal activity in various assays.
Study 1: Anticancer Activity Evaluation
A recent study synthesized several quinoline derivatives, including those structurally related to the target compound. The evaluation revealed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as lead compounds in cancer therapy .
Study 2: Antimicrobial Screening
Another research effort focused on the antimicrobial properties of related sulfonylquinolines. The results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications at the sulfonyl position could enhance bioactivity .
Table: Summary of Biological Activities
特性
IUPAC Name |
[6-chloro-4-(2-methylphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-14-4-2-3-5-19(14)29(26,27)20-16-12-15(22)6-7-18(16)23-13-17(20)21(25)24-8-10-28-11-9-24/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQGAQAKYXMCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














